molecular formula C7H9NO2S B052714 Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate CAS No. 121513-58-4

Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate

Cat. No. B052714
M. Wt: 171.22 g/mol
InChI Key: CLPKHINGVSYPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate, also known as MMTP, is a key compound used in the synthesis of various bioactive molecules. It is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MMTP exhibits a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune function.

Biochemical And Physiological Effects

Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators, such as prostaglandins and cytokines.

Advantages And Limitations For Lab Experiments

Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is also stable under a wide range of conditions, making it suitable for use in various assays. However, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has some limitations for use in lab experiments. It is a relatively complex molecule, which can make it difficult to modify for use in different assays. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. One area of research is the development of new synthetic methods for Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate and its derivatives. This could lead to the discovery of new bioactive molecules with improved properties. Another area of research is the investigation of the mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to a better understanding of how Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exerts its biological effects and could inform the development of new therapies. Finally, there is a need for further research on the potential therapeutic applications of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to the development of new treatments for various diseases.

Synthesis Methods

Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be synthesized through a variety of methods, including the reaction of 2-acetyl-1,3-thiazole with methyl mercaptan and ethyl chloroformate. Other methods involve the reaction of 2-acetyl-1,3-thiazole with methanesulfonyl chloride, followed by the reaction with sodium methoxide. The synthesis of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

properties

CAS RN

121513-58-4

Product Name

Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 3-methylsulfanylpyrrole-1-carboxylate

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)8-4-3-6(5-8)11-2/h3-5H,1-2H3

InChI Key

CLPKHINGVSYPQI-UHFFFAOYSA-N

SMILES

COC(=O)N1C=CC(=C1)SC

Canonical SMILES

COC(=O)N1C=CC(=C1)SC

synonyms

1H-Pyrrole-1-carboxylic acid, 3-(methylthio)-, methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.